

1-(4-Butoxyphenyl)ethanone structure elucidation

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	1-(4-Butoxyphenyl)ethanone
CAS No.:	5736-89-0
Cat. No.:	B1265826

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An In-depth Technical Guide to the Structure Elucidation of **1-(4-Butoxyphenyl)ethanone**

Authored by a Senior Application Scientist

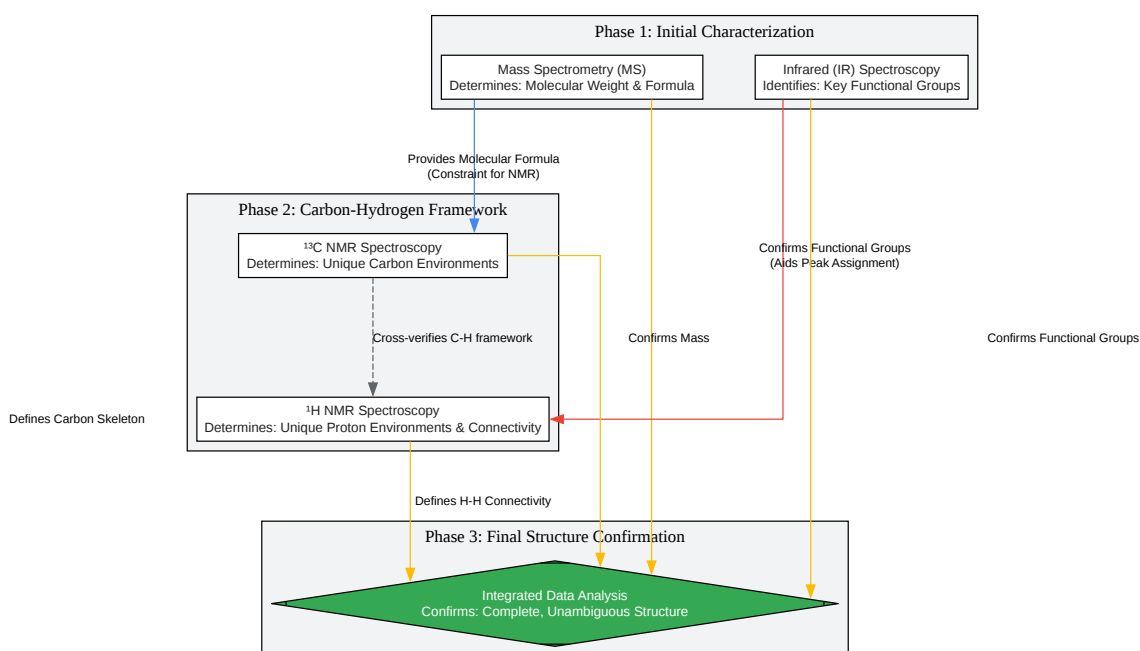
This guide provides a comprehensive, technically-grounded walkthrough for the definitive structure elucidation of **1-(4-Butoxyphenyl)ethanone**. Designed for researchers and drug development professionals, this document moves beyond rote procedural descriptions to explore the underlying scientific rationale, ensuring that the process is not only followed but fundamentally understood. We will employ a multi-spectroscopic approach, integrating data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build a self-validating structural hypothesis.

Strategic Framework: A Logic-Driven Approach to Elucidation

The unambiguous determination of a chemical structure is the bedrock of chemical research and development. For a molecule like **1-(4-Butoxyphenyl)ethanone**, a compound with potential applications in organic synthesis and materials science, structural certainty is

paramount. Our strategy is not a linear checklist but an integrated, cyclical process of hypothesis and verification. Data from one technique informs and validates the interpretation of another, creating a robust, self-consistent structural proof.

The diagram below illustrates our integrated analytical workflow. Each spectroscopic method provides a unique piece of the structural puzzle, and their convergence provides the high-confidence solution.



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Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Establishing the Molecular Blueprint

Expertise & Rationale: Mass spectrometry is our starting point because it provides the most fundamental piece of information: the molecular weight and, by extension, the molecular formula. This data acts as a crucial constraint for interpreting all subsequent spectroscopic results. We will use Electron Ionization (EI) for its ability to produce a clear molecular ion peak and a reproducible fragmentation pattern that offers preliminary structural clues.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- **Sample Preparation:** Dissolve approximately 1 mg of **1-(4-Butoxyphenyl)ethanone** in 1 mL of a volatile solvent like dichloromethane or methanol.
- **Instrument Calibration:** Calibrate the mass spectrometer using a known standard (e.g., perfluorotributylamine, PFTBA) to ensure mass accuracy.
- **Injection:** Introduce the sample into the ion source via direct infusion or a GC inlet at a flow rate of 5-10 $\mu\text{L}/\text{min}$.
- **Ionization:** Utilize a standard electron energy of 70 eV to induce ionization and fragmentation.
- **Analysis:** Acquire the mass spectrum over a range of m/z 40-300 to ensure capture of the molecular ion and significant fragments.

Data Interpretation and Validation

The primary objective is to identify the molecular ion peak (M^+). For **1-(4-Butoxyphenyl)ethanone** ($\text{C}_{12}\text{H}_{16}\text{O}_2$), the expected exact mass is 192.1150 g/mol .

- **Expected Molecular Ion (M^+):** A peak at $m/z = 192$.
- **Trustworthiness Check (Nitrogen Rule):** An even molecular weight is consistent with a molecule containing only C, H, O, or an even number of nitrogen atoms. Our result aligns with this rule.

- Key Fragmentation Patterns: The EI process will cleave the molecule at its weakest bonds. We anticipate two major fragmentation pathways:
 - Loss of the methyl group: Cleavage of the acetyl group, resulting in a fragment at $m/z = 177$ ($[M-15]^+$).
 - Acylium Ion Formation: Cleavage of the bond between the carbonyl carbon and the aromatic ring, generating a stable acylium ion at $m/z = 43$ ($[CH_3CO]^+$). This is often a very strong peak.
 - McLafferty Rearrangement: A potential rearrangement involving the butoxy chain could lead to a characteristic peak at $m/z = 136$.

The presence of these fragments, particularly the molecular ion at m/z 192 and the acylium ion at m/z 43, provides strong initial evidence for the proposed structure.

Infrared Spectroscopy: Identifying the Functional Groups

Expertise & Rationale: IR spectroscopy is a rapid and non-destructive technique that excels at identifying specific functional groups by detecting their characteristic vibrational frequencies. For our target molecule, we are specifically looking for evidence of a carbonyl group (C=O) from the ketone and the ether linkage (C-O), as well as confirming the presence of the aromatic ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

- Instrument Background: Record a background spectrum of the clean ATR crystal (typically diamond or germanium) to subtract atmospheric H₂O and CO₂ absorptions.
- Sample Application: Place a small amount (1-2 mg) of the solid **1-(4-butoxyphenyl)ethanone** directly onto the ATR crystal. If it is an oil, a single drop is sufficient.

- Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact and acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm^{-1} .

Data Interpretation and Validation

The IR spectrum provides a "fingerprint" of the molecule's covalent bonds. We will focus on the diagnostic regions to confirm our key functional groups.

Vibrational Mode	Expected Wavenumber (cm^{-1})	Significance for 1-(4-Butoxyphenyl)ethanone
C=O Stretch (Ketone)	1675 - 1685	Confirms the ketone. The conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone ($\sim 1715 \text{ cm}^{-1}$).
C-O Stretch (Aryl Ether)	1240 - 1260 (asymmetric)	Indicates the presence of the ether linkage attached to the aromatic ring.
C-H Stretch (sp^2)	3000 - 3100	Confirms the aromatic C-H bonds.
C-H Stretch (sp^3)	2850 - 3000	Confirms the aliphatic C-H bonds of the butyl chain and methyl group.
C=C Stretch (Aromatic)	1580 - 1600	Confirms the presence of the benzene ring.

Trustworthiness Check: The observation of a strong absorption band around 1680 cm^{-1} is highly indicative of an aryl ketone. This finding is consistent with the structural fragments deduced from our MS data.

Nuclear Magnetic Resonance: Assembling the C-H Framework

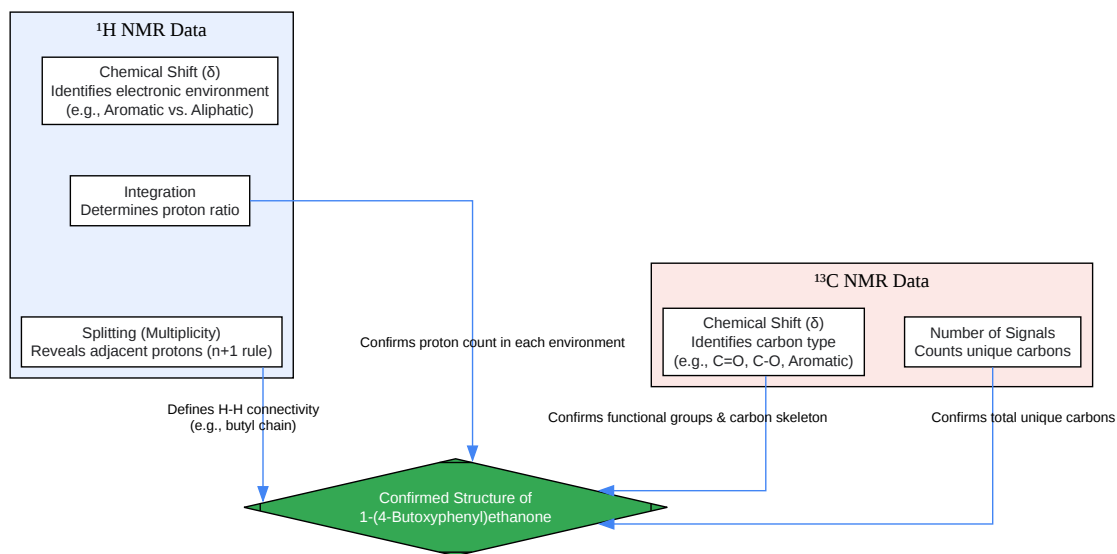
Expertise & Rationale: NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule. ^1H NMR reveals the chemical environment and neighboring relationships of protons, while ^{13}C NMR provides a map of the unique carbon atoms. Together, they allow for the complete assembly of the molecular skeleton. We use deuterated chloroform (CDCl_3) as the solvent because it is chemically inert and provides a lock signal for the spectrometer.

Experimental Protocol: ^1H and ^{13}C NMR

- Sample Preparation: Dissolve 10-20 mg of the compound in ~0.7 mL of CDCl_3 containing 0.03% tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
- ^1H NMR Acquisition:
 - Acquire a standard proton spectrum over a 0-10 ppm range.
 - Ensure sufficient scans (typically 8-16) for a good signal-to-noise ratio.
 - Process the data with Fourier transformation, phase correction, and baseline correction.
 - Integrate the signals and reference the spectrum to the TMS peak.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum over a 0-200 ppm range.
 - A larger number of scans is required due to the low natural abundance of ^{13}C .
 - Reference the spectrum to the CDCl_3 solvent peak ($\delta = 77.16$ ppm).

Data Interpretation and Validation

The combined NMR data allows us to piece together the molecule's fragments. The logical flow of interpretation is diagrammed below.



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Caption: Logic flow for NMR data interpretation.

Expected ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~7.92	Doublet	2H	Ar-H (ortho to C=O)	Deshielded by the electron-withdrawing carbonyl group.
~6.91	Doublet	2H	Ar-H (ortho to -O)	Shielded by the electron-donating oxygen atom.
~4.02	Triplet	2H	-O-CH ₂ -CH ₂ -	Adjacent to the deshielding ether oxygen.
~2.54	Singlet	3H	-C(=O)-CH ₃	A singlet because it has no adjacent protons.
~1.78	Multiplet	2H	-CH ₂ -CH ₂ -CH ₂ -	Aliphatic proton signal.
~1.50	Multiplet	2H	-CH ₂ -CH ₂ -CH ₃	Aliphatic proton signal.
~0.98	Triplet	3H	-CH ₂ -CH ₃	Terminal methyl group, least deshielded.

Expected ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ , ppm)	Assignment	Rationale
~196.8	C=O	Characteristic chemical shift for a ketone carbonyl carbon.
~163.5	Ar-C-O	Aromatic carbon directly attached to the electron-donating oxygen.
~130.6	Ar-CH (ortho to C=O)	Aromatic CH carbons.
~130.0	Ar-C-C=O	Quaternary aromatic carbon attached to the carbonyl.
~114.2	Ar-CH (ortho to -O)	Aromatic CH carbons shielded by oxygen.
~67.9	-O-CH ₂ -	Aliphatic carbon attached to the ether oxygen.
~31.0	-CH ₂ -CH ₂ -CH ₂ -	Aliphatic carbon.
~26.2	-C(=O)-CH ₃	Methyl carbon of the acetyl group.
~19.2	-CH ₂ -CH ₂ -CH ₃	Aliphatic carbon.
~13.8	-CH ₂ -CH ₃	Terminal methyl carbon.

Trustworthiness Check: The ¹H NMR shows two distinct aromatic doublets, which is classic evidence of a 1,4-disubstituted (para) benzene ring. The integration values (2H:2H:2H:3H:2H:2H:3H) perfectly match the 16 protons in the proposed C₁₂H₁₆O₂ formula. The ¹³C NMR shows 10 distinct signals, which is consistent with the molecular symmetry (the two pairs of aromatic CH carbons are equivalent). The chemical shifts in both spectra are fully consistent with the proposed electronic environment of each nucleus.

Conclusion: A Self-Validating Structural Assignment

The structure of **1-(4-Butoxyphenyl)ethanone** is definitively confirmed through the systematic and integrated application of multiple spectroscopic techniques.

- Mass Spectrometry established the molecular formula as $C_{12}H_{16}O_2$ ($m/z = 192$).
- Infrared Spectroscopy confirmed the presence of an aryl ketone ($C=O$ at $\sim 1680\text{ cm}^{-1}$) and an aryl ether ($C-O$ at $\sim 1250\text{ cm}^{-1}$).
- ^{13}C NMR identified all 10 unique carbon environments, including the carbonyl carbon (~ 197 ppm), four distinct aromatic carbons, and the four carbons of the n-butyl group.
- 1H NMR provided the final proof of connectivity, showing the characteristic splitting patterns of a para-substituted aromatic ring and the contiguous $-CH_2-CH_2-CH_2-CH_3$ spin system of the butyl chain.

Each piece of data validates the others, leading to a single, unambiguous structural assignment. This rigorous, multi-faceted approach exemplifies the principles of modern analytical chemistry and provides the high level of certainty required for research and development applications.

References

- National Institute of Standards and Technology (NIST). (n.d.). Infrared (IR) Spectroscopy Absorption Table. NIST Chemistry WebBook. [\[Link\]](#)
- Spectral Database for Organic Compounds (SDBS). (n.d.). **1-(4-Butoxyphenyl)ethanone**. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [\[Link\]](#)
- To cite this document: BenchChem. [\[1-\(4-Butoxyphenyl\)ethanone structure elucidation\]](#). BenchChem, [2026]. [\[Online PDF\]](#). Available at: [\[https://www.benchchem.com/product/b1265826/docs#1-4-butoxyphenyl-ethanone-structure-elucidation\]](https://www.benchchem.com/product/b1265826/docs#1-4-butoxyphenyl-ethanone-structure-elucidation)

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